

The Tetrahydropyran Hydrazine Scaffold: A Privileged Substructure in Modern Drug Discovery

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Compound of Interest

Compound Name: (Tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist Abstract

(Tetrahydro-2H-pyran-4-yl)hydrazine, a unique heterocyclic building block, has emerged as a valuable scaffold in medicinal chemistry. Its distinct structural features, which combine a polar tetrahydropyran (THP) ring with a reactive hydrazine moiety, position it as a versatile starting material for the synthesis of novel therapeutic agents. The THP ring, often considered a "privileged scaffold," is prevalent in a wide array of biologically active compounds, where it can enhance physicochemical properties critical for clinical success, such as solubility and metabolic stability. This guide provides a comprehensive exploration of the applications of (tetrahydro-2H-pyran-4-yl)hydrazine in drug discovery, with a focus on its role in the development of kinase inhibitors and dipeptidyl peptidase-4 (DPP-4) inhibitors. We will delve into the synthetic utility, structure-activity relationships, and biological significance of molecules derived from this promising chemical entity.

The Tetrahydropyran Moiety: A Cornerstone in Medicinal Chemistry

The tetrahydropyran (THP) ring is a saturated six-membered heterocycle containing an oxygen atom. Its prevalence in numerous natural products and approved drugs underscores its significance in medicinal chemistry. The inclusion of the THP moiety in drug candidates is often a deliberate strategy to optimize their pharmacokinetic and pharmacodynamic profiles.

Key Physicochemical Properties and Their Implications:

- Improved Solubility: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, which generally leads to enhanced aqueous solubility compared to its carbocyclic analogue, cyclohexane. This is a critical parameter for oral bioavailability.
- Metabolic Stability: The THP ring is generally more resistant to metabolic oxidation compared to more electron-rich aromatic or other heterocyclic systems. This can lead to a longer half-life and an improved pharmacokinetic profile.
- Reduced Lipophilicity: The THP moiety is less lipophilic than a cyclohexane ring, which can be advantageous in mitigating off-target effects and improving a drug's overall safety profile. [1]
- Scaffold Rigidity and Vectorial Projection: The chair conformation of the THP ring provides a rigid scaffold that allows for the precise spatial orientation of substituent groups, enabling optimal interactions with biological targets.

These favorable properties have led to the incorporation of the THP scaffold into a diverse range of therapeutic agents, including antiviral, anticancer, and antidiabetic drugs.[2][3]

Synthesis and Reactivity of (Tetrahydro-2H-pyran-4-yl)hydrazine

(Tetrahydro-2H-pyran-4-yl)hydrazine is a key intermediate that can be synthesized from readily available starting materials. A common and efficient method is the reductive amination of tetrahydro-4H-pyran-4-one.

Experimental Protocol: Synthesis of (Tetrahydro-2H-pyran-4-yl)hydrazine

Reaction Scheme:

Step-by-Step Methodology:

- Hydrazone Formation:
 - To a solution of Tetrahydro-4H-pyran-4-one (1.0 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).
 - Stir the reaction mixture at room temperature for 2-4 hours.
 - Monitor the formation of the hydrazone by thin-layer chromatography (TLC).
- Reduction:
 - After the completion of hydrazone formation, cool the reaction mixture to 0 °C.
 - Add a suitable reducing agent, such as sodium borohydride or sodium cyanoborohydride, portion-wise.
 - Allow the reaction to warm to room temperature and stir overnight.
- Work-up and Purification:
 - Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography to yield (Tetrahydro-2H-pyran-4-yl)hydrazine.

The hydrazine moiety of (Tetrahydro-2H-pyran-4-yl)hydrazine is a versatile functional group that can participate in a variety of chemical transformations to build more complex molecular architectures. A particularly useful reaction is the formation of pyrazoles through condensation with 1,3-dicarbonyl compounds. This reaction is a cornerstone in the synthesis of many biologically active molecules.

Applications in Kinase Inhibitor Discovery: The Case of ALK Inhibitors

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and progression of several cancers, including non-small cell lung cancer and anaplastic large cell lymphoma.^{[1][4]} The development of small-molecule ALK inhibitors has revolutionized the treatment of ALK-positive cancers. The tetrahydropyran scaffold has been successfully incorporated into potent ALK inhibitors.

A notable example is the ALK inhibitor N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide, described in patent US9649306B2.^{[5][6][7]} While this molecule features a tetrahydropyran-4-ylamino group rather than a direct derivative of the hydrazine, its synthesis highlights the utility of the tetrahydropyran-4-yl core in this therapeutic class.

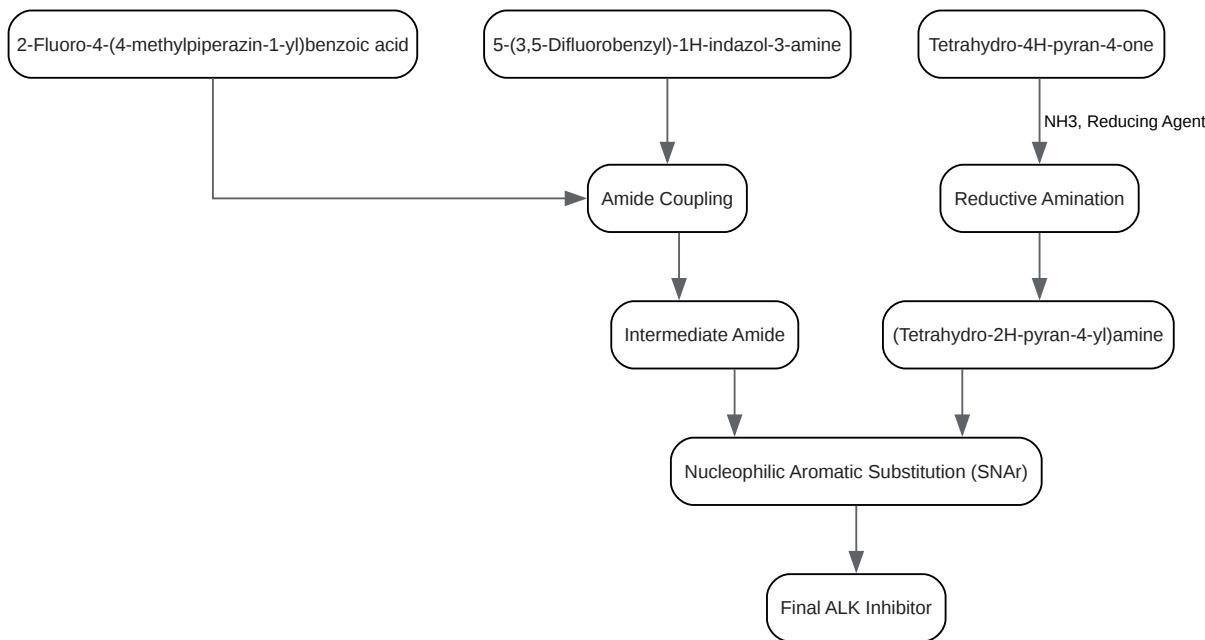
Structure-Activity Relationship (SAR) Insights:

The tetrahydropyran-4-ylamino group in this ALK inhibitor occupies a specific region of the ATP-binding pocket of the ALK kinase domain. The THP ring's properties contribute favorably to the overall profile of the molecule:

| Feature | Contribution |
|----------------------------|-----------------------------------------------------------------------------------------------------------------------------------|
| THP Oxygen | Acts as a hydrogen bond acceptor, potentially interacting with amino acid residues in the binding pocket or improving solubility. |
| Ring Conformation | Provides a rigid anchor to correctly position the rest of the molecule for optimal binding. |
| Physicochemical Properties | Contributes to a favorable balance of solubility and lipophilicity, enhancing the drug-like properties of the inhibitor. |

Illustrative Synthetic Workflow

The synthesis of such complex molecules involves a multi-step process. A key transformation would be the introduction of the tetrahydropyran-4-ylamino moiety.

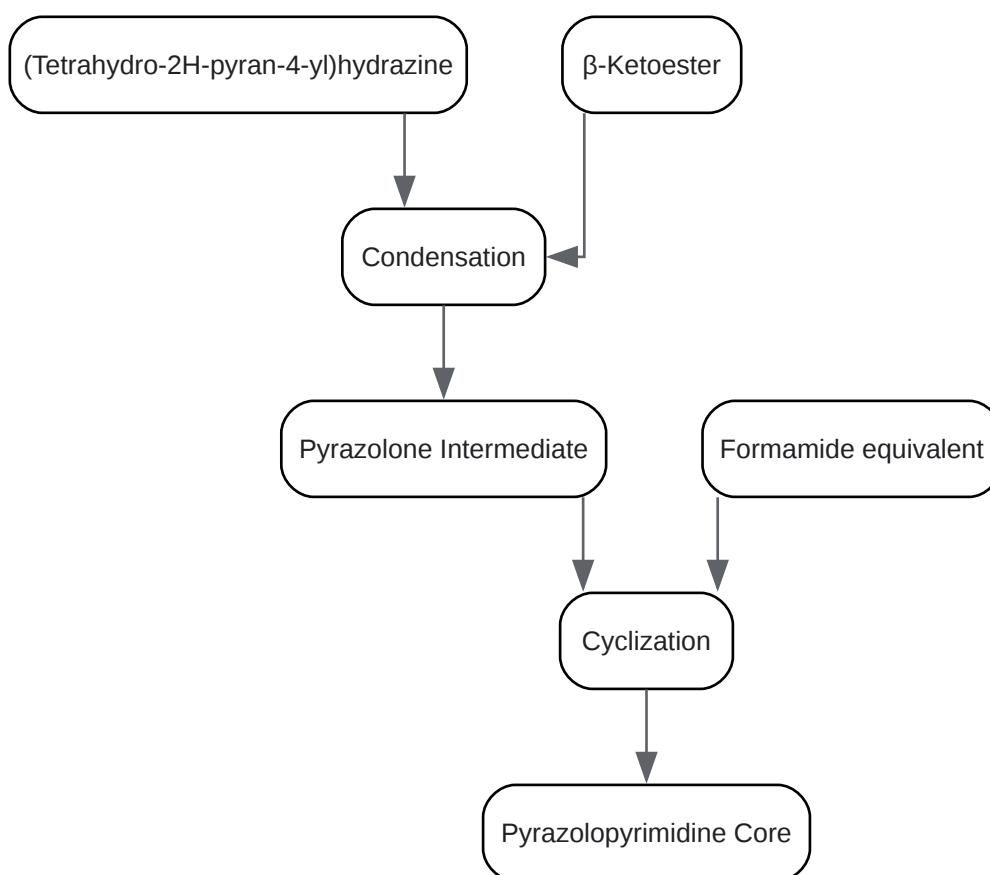
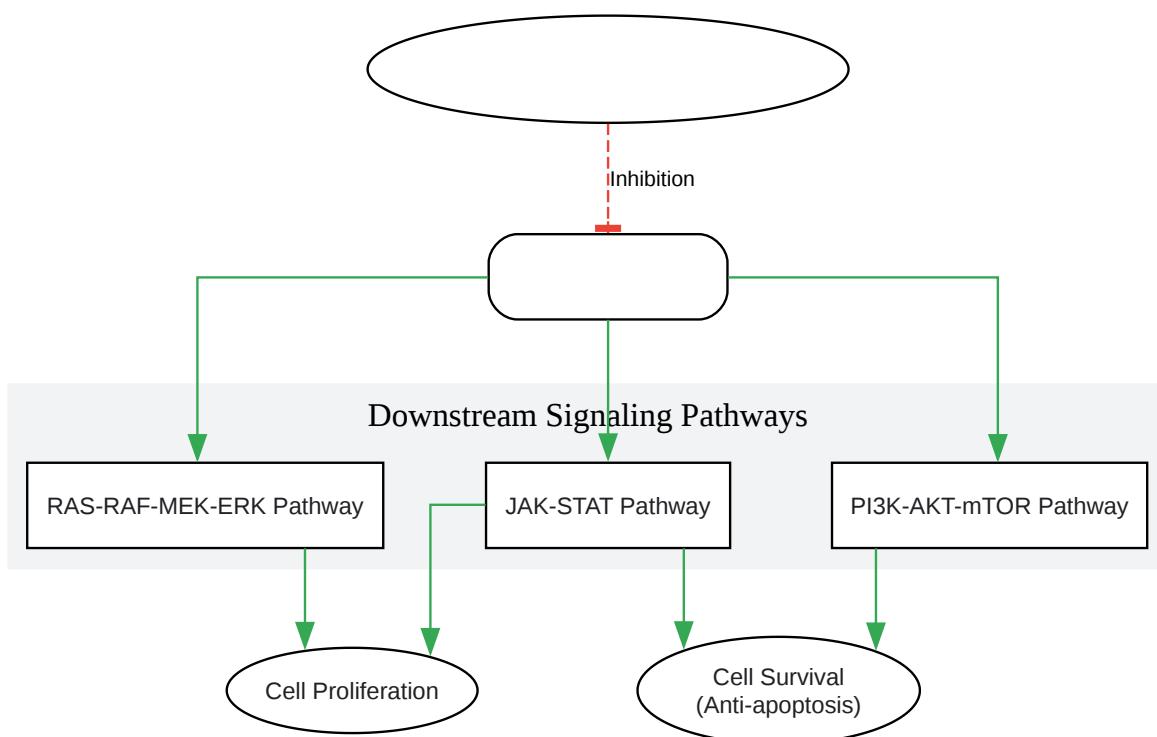


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Caption: Synthetic workflow for an ALK inhibitor.

ALK Signaling Pathway in Cancer

Understanding the signaling pathway targeted by an inhibitor is crucial for rational drug design. ALK activation, often through chromosomal rearrangements leading to fusion proteins (e.g., EML4-ALK), triggers a cascade of downstream signaling events that promote cell proliferation, survival, and metastasis.



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Caption: General synthesis of a pyrazolopyrimidine core.

Emerging Applications and Future Perspectives

The versatile nature of the (tetrahydro-2H-pyran-4-yl)hydrazine scaffold suggests its potential utility in other therapeutic areas.

- **Galectin-3 Inhibitors:** Galectin-3 is a β -galactoside-binding protein implicated in cancer, inflammation, and fibrosis. [2][8] The tetrahydropyran ring has been successfully employed as a monosaccharide mimic in the design of potent galectin-3 inhibitors. [2][3][8] The hydrazine moiety could serve as a handle for further functionalization to enhance binding affinity and selectivity.
- **GPCR Modulators:** G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that are important drug targets. The development of allosteric modulators, which bind to sites distinct from the endogenous ligand binding site, is a promising area of research. [9][10][11][12][13][14] The rigid, three-dimensional structure of the tetrahydropyran ring makes it an attractive scaffold for the design of GPCR modulators that can induce specific conformational changes in the receptor.

Conclusion

(Tetrahydro-2H-pyran-4-yl)hydrazine is a valuable and versatile building block in drug discovery. The inherent advantages of the tetrahydropyran ring, including its favorable physicochemical properties and rigid scaffold, make it an attractive component for the design of novel therapeutics. As demonstrated by its application in the development of kinase and DPP-4 inhibitors, and its potential in other emerging therapeutic areas, this scaffold is poised to continue to play a significant role in the generation of next-generation medicines. The synthetic tractability of the hydrazine moiety further expands the chemical space that can be explored, offering medicinal chemists a powerful tool to fine-tune the properties of drug candidates and address unmet medical needs.

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